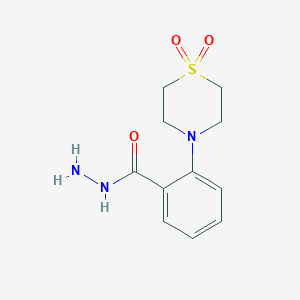

![molecular formula C18H24N2O4S B2966493 ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 956930-20-4](/img/structure/B2966493.png)

ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24N2O4S/c1-7-24-17(21)16-12(2)19-20(13(16)3)25(22,23)15-10-8-14(9-11-15)18(4,5)6/h8-11H,7H2,1-6H3 . This code represents the structure of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.47 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Synthesis and Structural Characterization

The compound ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been explored, highlighting the role of such precursors in developing potential antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, research on the synthesis, characterization, and crystal structure analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate demonstrates the importance of structural characterization in understanding the properties and potential applications of these compounds (Viveka et al., 2016).

Biological Activities

Some derivatives of this compound exhibit notable biological activities. For example, studies on the inhibition of metal complexes of pyrazole-based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II suggest potential applications in treating conditions related to the enzyme's activity (Büyükkıdan et al., 2017). Furthermore, novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and evaluated for their antiglaucoma activity, indicating the therapeutic potential of these compounds (Kasımoğulları et al., 2010).

Chemical Properties and Reactions

Research on the degradation behavior of pyrazosulfuron-ethyl in water under different pH conditions has provided insights into the environmental stability and degradation pathways of sulfonylurea herbicides, which share a structural similarity with the compound (Singh & Singh, 2013). Such studies are crucial for understanding the environmental impact and designing compounds with desired stability profiles.

Future Directions

Pyrazole derivatives are significant in the synthesis of biologically active natural products . There is a clear upward trend in the publication activity of the scientific community, which is expressed in the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .

properties

IUPAC Name |

ethyl 1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-7-24-17(21)16-12(2)19-20(13(16)3)25(22,23)15-10-8-14(9-11-15)18(4,5)6/h8-11H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEDHCBGGLLZJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)

![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2966420.png)

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966421.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966422.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2966423.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2966425.png)

![[4-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2966427.png)

![Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2966431.png)

![ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate](/img/structure/B2966433.png)